3,5-Dichlorobenzaldehyde
Overview
Description
3,5-Dichlorobenzaldehyde is an organic compound with the formula C7H4Cl2O. It is a white to slightly yellow fluffy powder . It is used as a starting reagent during the synthesis of β-aryl-β-amino acid enantiomers and in the synthesis of dichlorophenylpyruvic acid .
Synthesis Analysis
This compound is an important organic intermediate to synthesize substituted benzene products . It has been used in the synthesis of 4H-pyrans derivatives , biscoumarin derivatives , and bis(naphthalen-2-yl-sulfane) derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one aldehyde group attached to it . The molecular weight is 175.012 .Chemical Reactions Analysis
This compound has been used as a starting reagent in various chemical reactions. For example, it has been used in the synthesis of β-aryl-β-amino acid enantiomers , dichlorophenylpyruvic acid , 4H-pyrans derivatives , biscoumarin derivatives , and bis(naphthalen-2-yl-sulfane) derivatives .Physical and Chemical Properties Analysis
This compound is a white to slightly yellow fluffy powder . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Intermolecular Interactions and Isostructurality
The crystal structures of dichlorobenzaldehyde isomers, including 3,5-Dichlorobenzaldehyde, have been extensively studied. A noteworthy discovery is the molecular stacks propagating along a short crystallographic axis found in all six isomers. These stacks show closely comparable geometry, but variable interaction energies between stacked molecules, influenced by the positions of the Cl substituents. Particularly, the 3,5-isomer demonstrates more stabilizing interactions made between stacks compared to its other isomeric counterparts. The study highlights the unexpected isostructurality and interaction energies in these structures, providing valuable insights for further research and applications in crystallography and material science (Solanko & Bond, 2011).
Regioselectivity in Metalation
3,5-Dichlorobenzamides exhibit distinct metalation regioselectivity based on the type of amide used. Secondary benzamides are metalated at the 2-position, while tertiary benzamides are exclusively metalated at the 4-position under identical conditions. This differentiation provides a basis for selective synthetic strategies in organic chemistry, impacting the synthesis of complex molecules and potentially influencing the development of pharmaceuticals and other fine chemicals (Khani et al., 2016).
Synthesis and Molecular Docking Studies
A series of unsymmetric bishydrazone compounds were synthesized using 3,5-dichlorosalicylaldehyde, characterized by various spectroscopic methods. Chemical parameters such as electronegativity, chemical potential, and hardness were calculated to determine stability and reactivity. The use of PRIMorDIA software for molecular docking studies of these compounds showcased their potential in understanding molecular interactions, which is crucial for drug design and material science applications (Kaya et al., 2021).
Safety and Hazards
3,5-Dichlorobenzaldehyde is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3,5-Dichlorobenzaldehyde is an organic compound that serves as a key intermediate in the synthesis of various substituted benzene products . The primary targets of this compound are typically enzymes or receptors involved in these synthesis processes.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary greatly depending on the specific context of its use. For instance, it has been used as a starting reagent in the synthesis of β-aryl-β-amino acid enantiomers . In this context, it would be involved in the biochemical pathways related to these compounds.
Result of Action
The result of this compound’s action is the formation of new organic compounds through various chemical reactions. For example, it has been used in the synthesis of dichlorophenylpyruvic acid and β-aryl-β-amino acid enantiomers . The exact molecular and cellular effects would depend on the specific compounds synthesized and their subsequent interactions with cellular components.
Properties
IUPAC Name |
3,5-dichlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRSOJWLARCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064997 | |
Record name | Benzaldehyde, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-08-4 | |
Record name | 3,5-Dichlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10203-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZALDEHYDE, 3,5-DICHLORO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M74YU7SE79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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